![molecular formula C16H15F3N2OS B2669531 2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide CAS No. 913242-28-1](/img/structure/B2669531.png)
2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide is a specialty product for proteomics research . Its molecular formula is C16H15F3N2OS .
Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C16H15F3N2OS .Physical And Chemical Properties Analysis
The molecular weight of this compound is 340.36 .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Research on compounds similar to 2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide has focused on their pharmacokinetics and metabolism. For example, a study examined the pharmacokinetics and metabolism of S-1, a compound with a similar structure, in rats. This research is crucial in understanding the behavior of such compounds in biological systems, which is key for developing therapeutic applications (Wu et al., 2006).
Antioxidant and Anticancer Activity
Derivatives of compounds structurally related to this compound have been explored for their antioxidant and anticancer activities. A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which is structurally similar, indicated significant antioxidant and anticancer properties, especially against glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Antibacterial Activity
Some compounds closely related to this compound have shown promising antibacterial properties. For instance, azole derivatives synthesized from similar compounds demonstrated good antibacterial activity against specific bacterial strains, indicating their potential in antimicrobial applications (Tumosienė et al., 2012).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase is another potential application. Compounds like 4-sulfamoylphenyl-methylthiourea, structurally related to this compound, have shown strong affinities towards carbonic anhydrase isozymes, indicating their potential in treating conditions like glaucoma (Casini et al., 2002).
Novel Oxidative Cyanation Reactions
Research has also been conducted on the use of similar compounds in novel oxidative cyanation reactions of heteroaromatic compounds. This is significant for the synthesis of biologically important molecules and demonstrates the versatility of these compounds in chemical synthesis (Dohi et al., 2005).
Anti-Inflammatory Agents
Lastly, derivatives of 2-(6-methoxy-2-naphthyl)propionamide, which share some structural similarities, have been explored for their potential as anti-inflammatory agents, indicating the broader therapeutic potential of compounds related to this compound (Helal et al., 2011).
Propriétés
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c1-10(23-14-7-5-12(20)6-8-14)15(22)21-13-4-2-3-11(9-13)16(17,18)19/h2-10H,20H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAAAUZTMKPFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)SC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

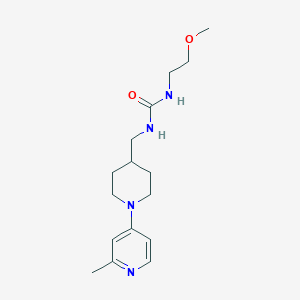
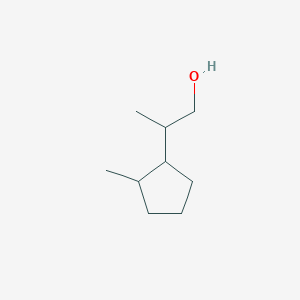

![N-{6-[(4-methoxyphenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B2669458.png)
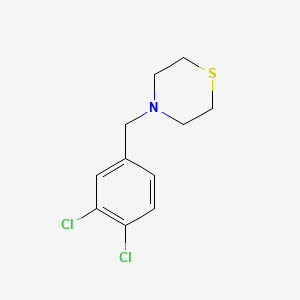
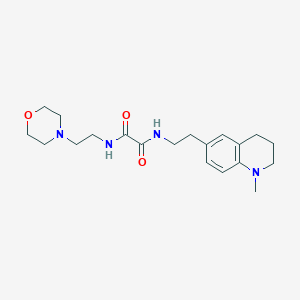
![N-(5-chloro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2669461.png)

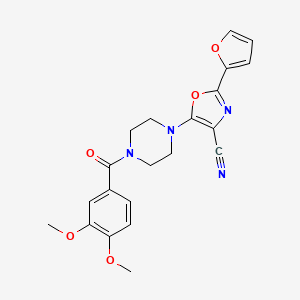
![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2669465.png)
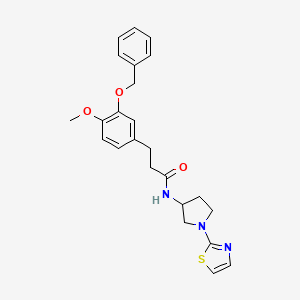
![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-4-methylsulfanyl-butyric acid](/img/structure/B2669468.png)
![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2669470.png)
![Ethyl (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2669471.png)